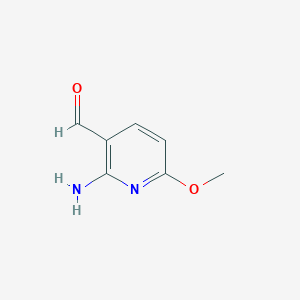
2-Amino-6-methoxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-methoxynicotinaldehyde is an organic compound with the molecular formula C7H8N2O2 It is a derivative of nicotinaldehyde, featuring an amino group at the 2-position and a methoxy group at the 6-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxynicotinaldehyde typically involves the reaction of 2-amino-6-methoxypyridine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2-amino-6-methoxypyridine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position, yielding this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the Vilsmeier-Haack reaction and similar formylation reactions suggests that these methods could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-methoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed:
Oxidation: 2-Amino-6-methoxynicotinic acid.
Reduction: 2-Amino-6-methoxy-3-hydroxypyridine.
Substitution: Schiff bases and other derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
2-Amino-6-methoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-methoxynicotinaldehyde and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the aldehyde group can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
6-Methoxynicotinaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
2-Amino-3-methoxynicotinaldehyde: The position of the methoxy group affects its reactivity and the types of derivatives that can be synthesized.
Uniqueness: 2-Amino-6-methoxynicotinaldehyde is unique due to the presence of both an amino and a methoxy group on the pyridine ring, which allows for a diverse range of chemical modifications and applications. Its structure enables it to participate in a variety of reactions, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
678138-43-7 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-amino-6-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3,(H2,8,9) |
Clave InChI |
SKFLMTLQINFHAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


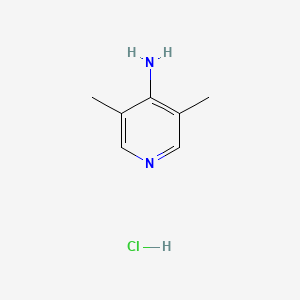
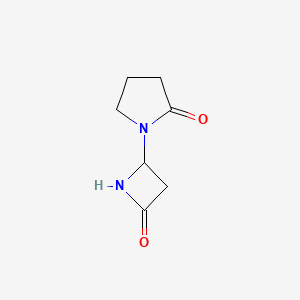

![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)
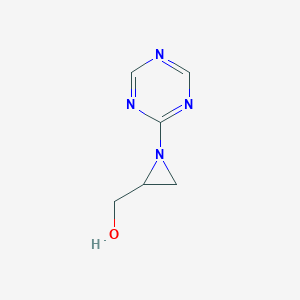

![9-Oxa-1,3,5-triazaspiro[5.5]undecane](/img/structure/B11919766.png)



![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
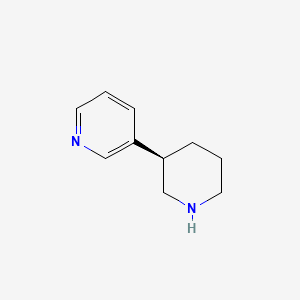
![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)

